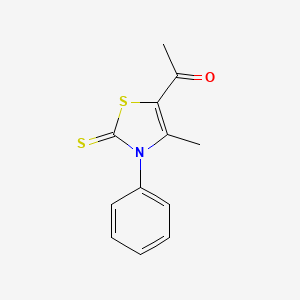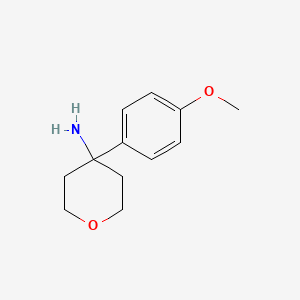
4-(4-Methoxyphenyl)oxan-4-amine
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including the use of amines, aldehydes, and various reagents to construct the desired molecular framework. For instance, the synthesis of a monoazo dye with a methoxyphenyl group was achieved through a series of reactions characterized by X-ray diffraction, IR, 1H NMR, and elemental analysis . Similarly, the synthesis of a nitrogen analog of stilbene with methoxyphenyl groups was performed using a single-step process . These methods could potentially be adapted for the synthesis of 4-(4-Methoxyphenyl)oxan-4-amine.
Molecular Structure Analysis
The molecular structure of compounds with methoxyphenyl groups can be complex, with various functional groups influencing the overall geometry. For example, the crystal structure of a monoazo dye with a methoxyphenyl group was determined to have a trans-geometry about the azo linkage . Computational and spectroscopic studies of a Schiff base with a methoxyphenyl group revealed the presence of zwitterionic forms in the solid state . These findings suggest that the molecular structure of 4-(4-Methoxyphenyl)oxan-4-amine would likely be influenced by its functional groups and could exhibit interesting geometric features.
Chemical Reactions Analysis
Compounds with methoxyphenyl groups can participate in a variety of chemical reactions. The reactivity of such compounds with amines has been studied, showing the formation of zwitterionic intermediates and anionic intermediates in certain cases . Additionally, reactions with nitrogen-containing nucleophiles have been explored, leading to the synthesis of novel amino acid derivatives and heterocyclic compounds . These studies indicate that 4-(4-Methoxyphenyl)oxan-4-amine could also engage in diverse chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxyphenyl-containing compounds are influenced by their molecular structure. For instance, the presence of methoxy groups can impact the solubility, boiling point, and melting point of the compound. The Schiff base analog of stilbene with methoxyphenyl groups showed UV-blocking effects and SOD-like activity . The spectroscopic properties of another Schiff base revealed absorption bands corresponding to n→π* and π→π* transitions . These properties suggest that 4-(4-Methoxyphenyl)oxan-4-amine would have distinct physical and chemical characteristics that could be explored for various applications.
科学的研究の応用
Oxo Boron Clusters and Open Frameworks
Research on oxo boron clusters and their open frameworks highlights the utilization of amine molecules in structuring diverse borate anions, such as [B3O3(OH)4]– and [B14O20(OH)6]4–, which serve as foundational blocks for constructing layered and three-dimensional compounds. These structures are notable for their odd ring and helical channels. Beyond traditional zeolitic properties, these borates exhibit intriguing optical characteristics, including photoluminescence and second harmonic generation, suggesting their prospective applications in catalysis, nonlinear optics, and lighting devices (Lin & Yang, 2011).
Advanced Oxidation Processes
A review on the degradation of nitrogen-containing hazardous compounds, including aromatic and aliphatic amines, through advanced oxidation processes (AOPs) demonstrates the effectiveness of these methods in mineralizing recalcitrant compounds to improve water treatment schemes. AOPs, particularly those involving ozone and Fenton processes, are highly reactive towards a variety of amines, dyes, and pesticides, offering a systematic overview of the degradation efficiencies, reaction mechanisms, and the influence of process parameters on treatment outcomes (Bhat & Gogate, 2021).
Ferrate(VI) and (V) Oxidation
The kinetics and mechanisms behind the oxidation of organic compounds by ferrate(VI) and (V) have been critically assessed. These compounds, including amines and other organics, undergo oxidation through electron transfer steps, highlighting the potential of ferrate in the oxidative treatment of wastewater and in mitigating environmental pollutants. The study provides insights into the specific reactivity of ferrate with various organic substrates, contributing to the development of more efficient and sustainable treatment technologies (Sharma, 2013).
Metal-Organic Frameworks
Amine-functionalized metal–organic frameworks (MOFs) have been extensively studied for their synthesis, structures, and properties, particularly for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These materials have shown promising applications not only in gas sorption but also in catalysis, offering a pathway toward addressing environmental challenges and enhancing catalytic processes (Lin, Kong, & Chen, 2016).
Safety and Hazards
特性
IUPAC Name |
4-(4-methoxyphenyl)oxan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-11-4-2-10(3-5-11)12(13)6-8-15-9-7-12/h2-5H,6-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXHHFBHQNKYDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



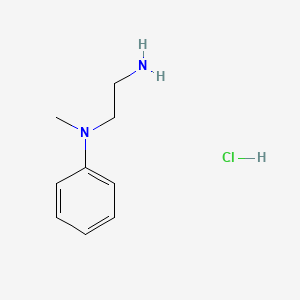
![Hydrazine, [2-(methylthio)phenyl]-](/img/structure/B3022331.png)
![1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3022335.png)

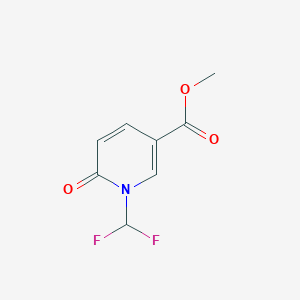
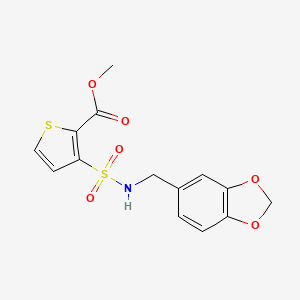


![1-Methyl-4-[(4-nitrobenzyl)sulfonyl]benzene](/img/structure/B3022342.png)

![methyl (2E)-3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylate](/img/structure/B3022345.png)


